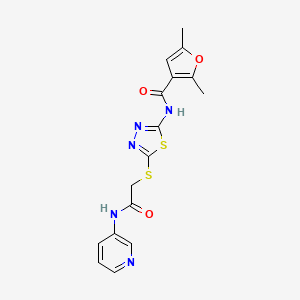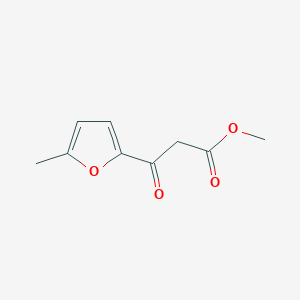
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester, also known as MFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MFA is a furanone derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammatory pathways and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing inflammation, inhibiting cancer cell proliferation, and improving antioxidant status. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. Additionally, this compound has been shown to improve antioxidant status by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has several advantages for lab experiments, such as its low toxicity, high stability, and ease of synthesis. This compound is also readily available from commercial sources. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous-based experiments. Additionally, this compound can be sensitive to light and air, which can affect its stability over time.
将来の方向性
There are several future directions for the study of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester, including the development of new synthesis methods, the investigation of its potential as a natural preservative for food products, and the exploration of its applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of inflammatory diseases and cancer.
合成法
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be synthesized using different methods, including the reaction of 5-methyl-2-furan carboxylic acid with acetic anhydride and triethylamine. Another method involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of base catalysts. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been studied for its potential applications in various fields, including food science, pharmaceuticals, and materials science. In food science, this compound has been shown to have antimicrobial and antioxidant properties, making it a potential natural preservative for food products. In pharmaceuticals, this compound has been studied for its potential as a drug candidate due to its anti-inflammatory and anticancer properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
特性
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSGVGRQJTUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

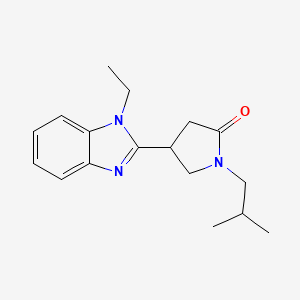
![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
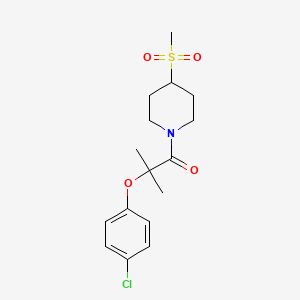
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)
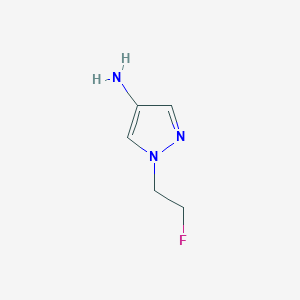
![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)
![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)
